4-Fluoro-N-methoxy-N-methyl-3-(2,2,2-trifluoroethoxy)benzamide
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Overview
Description
4-Fluoro-N-methoxy-N-methyl-3-(2,2,2-trifluoroethoxy)benzamide is an organic compound characterized by the presence of fluorine, methoxy, and trifluoroethoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-methoxy-N-methyl-3-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amine.
Acylation: Introduction of the benzamide group.
Fluorination: Introduction of the fluorine atoms.
Methoxylation and Trifluoroethoxylation: Introduction of the methoxy and trifluoroethoxy groups under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-methoxy-N-methyl-3-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Fluoro-N-methoxy-N-methyl-3-(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological targets for potential therapeutic applications
Mechanism of Action
The mechanism of action of 4-Fluoro-N-methoxy-N-methyl-3-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-methoxy-N-methylbenzamide
- 4-Fluoro-N-methyl-N-methoxybenzamide
- N-Methyl-N-methoxy-4-fluorobenzamide
Uniqueness
4-Fluoro-N-methoxy-N-methyl-3-(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets .
Properties
IUPAC Name |
4-fluoro-N-methoxy-N-methyl-3-(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO3/c1-16(18-2)10(17)7-3-4-8(12)9(5-7)19-6-11(13,14)15/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILZSBGRTVLNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)F)OCC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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